3,4-dihydro-2H-1-benzopyran-6-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

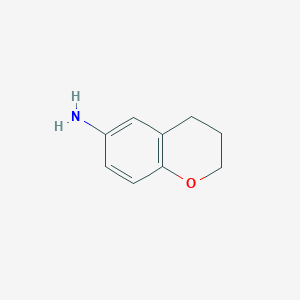

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYELWTXNPXFOGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535529 |

Source

|

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50386-54-4 |

Source

|

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-dihydro-2H-1-benzopyran-6-amine chemical properties

An In-depth Technical Guide to 3,4-Dihydro-2H-1-benzopyran-6-amine (6-Aminochromane)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, commonly known as 6-aminochromane. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile heterocyclic scaffold. The narrative emphasizes the causality behind its chemical behavior and its strategic importance in modern synthetic chemistry.

Introduction: The Chromane Scaffold and Its Significance

This compound (C₉H₁₁NO) is a heterocyclic compound featuring a bicyclic structure where a dihydropyran ring is fused to a benzene ring.[1][2][3] The amine substituent at the 6-position makes it a valuable aromatic amine, a class of compounds that are foundational to the development of a vast array of pharmaceuticals and bioactive molecules.[4] The rigid, conformationally-restricted chromane scaffold, combined with the nucleophilic and directing properties of the amino group, renders it a privileged starting material for constructing complex molecular architectures with significant therapeutic potential. Its derivatives have been explored as antagonists for leukotrienes and as ligands for various central nervous system receptors.[5][6]

Core Physicochemical and Computational Properties

The fundamental properties of 6-aminochromane are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| CAS Number | 50386-54-4 | [1][3][7] |

| Molecular Formula | C₉H₁₁NO | [1][2][3] |

| Molecular Weight | 149.19 g/mol | [1][8][9] |

| IUPAC Name | 3,4-dihydro-2H-chromen-6-amine | [2] |

| Synonym(s) | 6-Aminochromane, Chromane-6-ylamine | [1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |

| LogP | 1.59 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Spectroscopic Characterization Profile

Accurate structural elucidation is paramount. The following sections detail the expected spectroscopic signatures for 6-aminochromane, providing a self-validating framework for characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint. The signals for the protons on the dihydropyran ring are deshielded by the adjacent oxygen atom.

-

Aromatic Protons (3H): Expect complex signals in the aromatic region (~6.5-7.0 ppm). The protons at C5, C7, and C8 will exhibit splitting patterns dictated by their coupling constants. The electron-donating effects of both the amine and ether oxygen will shift these protons upfield relative to benzene.

-

-OCH₂- Protons (2H): A triplet is expected around ~4.1-4.3 ppm, corresponding to the methylene group at C2 adjacent to the oxygen.

-

-NH₂ Protons (2H): A broad singlet typically appears between ~3.5-4.5 ppm. The chemical shift is concentration-dependent and the signal will disappear upon D₂O exchange, a key validation step.[10][11]

-

-CH₂- Protons (2H): A multiplet (often a quintet or triplet of triplets) is expected around ~2.7-2.9 ppm for the C4 methylene group.

-

-CH₂CH₂- Protons (2H): A multiplet around ~1.9-2.1 ppm is expected for the C3 methylene group.

¹³C NMR Spectroscopy

The carbon spectrum complements the proton data, confirming the carbon skeleton.

-

Aromatic Carbons (6C): Six distinct signals are expected in the ~115-150 ppm range. The carbons attached to the oxygen (C8a) and nitrogen (C6) will be significantly influenced by these heteroatoms.

-

-OCH₂- Carbon (1C): The C2 carbon should appear around ~65-70 ppm.

-

Aliphatic Carbons (2C): The C3 and C4 carbons are expected in the upfield region, typically between ~20-30 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups.

-

N-H Stretching: As a primary amine, two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[11][12] These are typically less broad than O-H stretches.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

N-H Bending: A characteristic bending vibration (scissoring) for the primary amine should be visible around 1580-1650 cm⁻¹.[12]

-

C-N Stretching: A strong band for the aromatic C-N stretch is expected in the 1250-1335 cm⁻¹ region.[12]

-

C-O-C Stretching: A strong, characteristic aryl-alkyl ether C-O-C asymmetric stretch will be present, typically around 1200-1250 cm⁻¹.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide fragmentation data.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 149.19.

-

Nitrogen Rule: The odd molecular weight is consistent with the presence of a single nitrogen atom in the molecule.

Synthesis Protocol: Reduction of 6-Nitrochromane

A reliable and scalable synthesis of 6-aminochromane involves the reduction of its nitro precursor, 6-nitro-3,4-dihydro-2H-1-benzopyran. This transformation is highly efficient and a cornerstone of aromatic amine synthesis.

Caption: Synthetic workflow for 6-aminochromane via nitro-group reduction.

Detailed Experimental Methodology (Stannous Chloride Reduction)

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 6-nitro-3,4-dihydro-2H-1-benzopyran (1.0 eq) and ethanol (10-15 mL per gram of substrate).

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise to the stirred suspension. The choice of excess reagent is causal; it ensures complete reduction and accommodates any oxidation of Sn(II).

-

Reaction: Heat the mixture to reflux (typically ~80 °C) and monitor the reaction by TLC until the starting material is fully consumed (usually 2-4 hours).

-

Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the mixture by slow addition of a saturated sodium bicarbonate solution or concentrated NaOH until the pH is > 9. This step is critical to neutralize the acidic medium and precipitate tin salts, liberating the free amine.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3x). The choice of solvent is based on the product's polarity and ease of removal.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Utility

The reactivity of 6-aminochromane is dominated by the interplay between the nucleophilic amine and the activated aromatic ring.

Reactions at the Amino Group

The lone pair on the nitrogen atom makes it both basic and nucleophilic, allowing for a wide range of transformations.[13]

-

N-Alkylation/Acylation: It readily reacts with alkyl halides and acyl chlorides/anhydrides to form secondary/tertiary amines and amides, respectively. These reactions are fundamental for building molecular complexity.

-

Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine/enamine, which can be reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield N-alkylated derivatives.[14]

-

Diazotization: Treatment with nitrous acid (HONO, generated from NaNO₂ and HCl) at low temperatures converts the primary amine to a diazonium salt. This intermediate is highly versatile and can be displaced by various nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction) to functionalize the 6-position.

Electrophilic Aromatic Substitution

The amine and the cyclic ether oxygen are both powerful ortho-, para-directing and activating groups. This electronic synergy strongly directs incoming electrophiles to the C5 and C7 positions, which are ortho and para to the amine group and both ortho to the ether oxygen.

Caption: Regioselectivity in electrophilic substitution of 6-aminochromane.

This predictable regioselectivity is a powerful tool. For instance, bromination or nitration will occur preferentially at these activated positions, providing handles for further synthetic diversification through cross-coupling reactions.[15]

Applications in Drug Discovery and Medicinal Chemistry

The chromane scaffold is a common motif in biologically active compounds. The 6-amino derivative serves as a critical building block for accessing analogues with tailored pharmacological profiles.

-

CNS Receptor Ligands: Derivatives of aminobenzopyrans have been synthesized and evaluated for their affinity at serotonin (5-HT) and dopamine (D2) receptors, indicating their potential in developing treatments for neurological and psychiatric disorders.[5] The rigid structure helps in optimizing ligand-receptor binding interactions.

-

Psychoactive Agents: The core structure is related to certain classes of psychoactive compounds, such as the DOx family, where a 2,5-dimethoxyamphetamine structure is present.[16] While 6-aminochromane itself is not in this class, its structural similarity highlights the potential for its derivatives to interact with serotonergic systems.

-

Kinase Inhibitors: The 3,4-dihydro-2H-pyran ring system has been successfully used as a hinge-binding motif in the design of potent and selective mTOR kinase inhibitors, demonstrating the value of this heterocyclic system in modern drug design.[17]

Safety and Handling

As with all amine-containing compounds, appropriate safety precautions must be observed.

-

Hazards: Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.[8][18]

-

Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air, as amines can be sensitive to oxidation.[1][18]

References

-

Chlorbenside - CAS Common Chemistry. CAS. [Link]

-

3,4-Dihydro-2H-1-benzopyran-4-amine - PubChem. National Institutes of Health. [Link]

-

This compound - PubChemLite. PubChem. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

-

3,4-Dihydro-3-amino-2H-1-benzopyran - PubChem. National Institutes of Health. [Link]

-

Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity - PubMed. National Institutes of Health. [Link]

-

Expeditious Synthesis of Benzopyrans via Lewis Acid-Catalyzed C−H Functionalization: Remarkable Enhancement of Reactivity by an Ortho Substituent | Organic Letters - ACS Publications. American Chemical Society. [Link]

-

(PDF) A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. - ResearchGate. ResearchGate. [Link]

-

Safety Data Sheet (C-6 AMINE) - JMN Specialties, Inc. JMN Specialties, Inc.[Link]

-

3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed. National Institutes of Health. [Link]

-

SAFETY DATA SHEET AMINE 6 - Greenbook.net. Greenbook. [Link]

-

IR: amines. University of Calgary. [Link]

-

(4S)-3,4-Dihydro-2H-1-benzopyran-4-amine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

3,4-Dihydro-2H-1-benzopyran-6-ol - PubChem. National Institutes of Health. [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. LibreTexts. [Link]

-

Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University. [Link]

-

Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR) - PubMed. National Institutes of Health. [Link]

- Reactions of Amines.Jasperse.

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. NC State University Libraries. [Link]

-

Amine Reactivity - MSU chemistry. Michigan State University. [Link]

-

DOx - Wikipedia. Wikipedia. [Link]

-

Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 - YouTube. YouTube. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 50386-54-4 [amp.chemicalbook.com]

- 8. 3,4-Dihydro-2H-1-benzopyran-4-amine | C9H11NO | CID 4961957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,4-Dihydro-3-amino-2H-1-benzopyran | C9H11NO | CID 205709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Amine Reactivity [www2.chemistry.msu.edu]

- 14. youtube.com [youtube.com]

- 15. This compound | 50386-54-4 | Benchchem [benchchem.com]

- 16. DOx - Wikipedia [en.wikipedia.org]

- 17. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.co.uk [fishersci.co.uk]

physicochemical characteristics of 3,4-dihydro-2H-1-benzopyran-6-amine

An In-Depth Technical Guide to the Physicochemical Characteristics of 3,4-dihydro-2H-1-benzopyran-6-amine

Abstract

This compound, also known as chroman-6-amine, is a heterocyclic aromatic amine built upon the privileged chroman scaffold. This bicyclic system, consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds, including Vitamin E (tocopherols). The presence of a reactive amine group at the 6-position offers a versatile handle for synthetic modification, making it a valuable building block for drug discovery and material science. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization protocols, and safety considerations, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide field-proven insights to ensure a thorough understanding of this compound's behavior.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is structurally defined by a chroman core with an amino substituent on the benzene ring.

Synonyms: Chromane-6-ylamine[1] CAS Number: 50386-54-4[1] Molecular Formula: C₉H₁₁NO[1] Molecular Weight: 149.19 g/mol [1]

The structure dictates its fundamental properties, from reactivity to its interaction with biological systems. The fusion of the aliphatic dihydropyran ring with the aromatic benzene ring creates a unique electronic and conformational landscape.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. Properties such as solubility and lipophilicity are paramount in drug development as they directly influence absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Weight | 149.19 g/mol | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.5938 | [1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

| pKa (Predicted, for 3-amino isomer) | 7.49 ± 0.20 | [2] |

| Boiling Point (Predicted, for 3-amino isomer) | 256.8 ± 29.0 °C | [2] |

Discussion of Key Parameters:

-

LogP: The LogP value of 1.59 suggests a balanced character, indicating moderate lipophilicity.[1] This is often a desirable trait in drug candidates, as it allows for sufficient membrane permeability to enter cells without being so lipophilic that it causes poor aqueous solubility or nonspecific binding.

-

TPSA: A TPSA of 35.25 Ų is well within the range typically associated with good oral bioavailability.[1] TPSA is a key predictor of a molecule's ability to cross cell membranes, with values under 140 Ų generally considered favorable.

-

Solubility: As a primary amine, its solubility is pH-dependent. In acidic media, protonation of the amino group will form a more polar ammonium salt, significantly enhancing aqueous solubility. Conversely, in neutral or basic conditions, it will exist predominantly as the less soluble free base.

Analytical Characterization & Quality Control

Ensuring the identity and purity of a compound is a non-negotiable aspect of scientific research. A multi-pronged analytical approach is required for a self-validating system of characterization.

Caption: A typical experimental workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the workhorse for purity analysis of moderately polar organic molecules. The C18 stationary phase provides a nonpolar environment, and a polar mobile phase (e.g., acetonitrile/water) is used. The retention of this compound will be governed by its moderate lipophilicity, allowing for excellent separation from more polar or nonpolar impurities.

Protocol for Purity Determination:

-

Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. The acid is crucial for ensuring the amine is protonated, which leads to sharper peaks and better chromatography.

-

Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

Instrument Conditions:

-

Column: C18, 2.5-5 µm particle size, e.g., 4.6 x 150 mm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Detector: UV at 254 nm and 280 nm (to capture aromatic absorbance).

-

Gradient: Start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate.

-

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm region), the benzylic protons (-O-CH₂-) around 4.0-4.5 ppm, and the two aliphatic methylene groups (-CH₂-CH₂-) in the 1.8-3.0 ppm range. The amine protons (-NH₂) will appear as a broad singlet whose chemical shift is concentration and solvent-dependent.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal. The analysis should confirm the presence of the protonated molecular ion [M+H]⁺ at m/z ≈ 150.19.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic stretches for the N-H bonds of the primary amine (around 3300-3400 cm⁻¹), C-O stretching of the aryl ether (around 1230-1270 cm⁻¹), and aromatic C-H bonds.

Safety, Handling, and Storage

Scientific integrity demands rigorous safety protocols. Based on available data for the compound and its close analogs, the following precautions are necessary.

GHS Hazard Identification:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Statements & Handling:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Storage: The compound should be stored at 4°C, protected from light to prevent degradation.[1] The amine functionality can be susceptible to air oxidation over time, which may lead to discoloration and the formation of impurities.

Conclusion

This compound is a compound of significant interest due to its versatile chroman core and reactive amine handle. Its balanced physicochemical properties, including moderate lipophilicity and a polar surface area conducive to bioavailability, underscore its potential as a scaffold in drug discovery programs targeting a range of biological systems.[4][5] A thorough understanding of its properties, supported by a robust analytical framework for quality control and strict adherence to safety protocols, is essential for its successful application in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently work with this valuable chemical entity.

References

-

Cheméo. (n.d.). Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-6-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dihydro-3-amino-2H-1-benzopyran. Retrieved from [Link]

-

Zarghi, A., et al. (2005). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. Archiv der Pharmazie, 338(8), 395-400. Retrieved from [Link]

-

Wieczorek, M., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(7), 1145-1157. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dihydro-2H-1-benzopyran-6-amine

Introduction

3,4-Dihydro-2H-1-benzopyran-6-amine, also known as 6-aminochromane, is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, composed of a fused dihydropyran and benzene ring, provides a unique three-dimensional framework for the precise spatial orientation of functional groups. This structural feature is crucial for specific interactions with biological targets such as enzymes and receptors, making it a privileged scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of the core identifiers, physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 50386-54-4 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Aminochroman, Chromane-6-ylamine | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| InChI Key | GYELWTXNPXFOGQ-UHFFFAOYSA-N | [2] |

| SMILES | C1CC2=CC(=CC=C2OC1)N | [1] |

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. Below is a table of predicted and known properties for this compound and related compounds.

| Property | Value | Notes |

| Appearance | Not explicitly found for the title compound. Likely a solid at room temperature. | Based on related aminochromane derivatives. |

| Melting Point | Not experimentally determined in the provided search results. | Data for related compounds vary widely based on substitution. |

| Boiling Point | Not experimentally determined in the provided search results. | Predicted values are generally high due to the polar amine group. |

| Solubility | Expected to be soluble in polar organic solvents.[3] | Aliphatic amines generally show good solubility in polar organic solvents.[3] |

| LogP | 1.5938 (Predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų (Predicted) | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reduction of its nitro precursor, 6-nitro-3,4-dihydro-2H-1-benzopyran. Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and clean reaction profile.[4][5]

Reaction Pathway: Catalytic Hydrogenation

The reduction of the nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[4] The use of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas, facilitates this transformation.[6]

Experimental Protocol: Catalytic Hydrogenation of 6-Nitro-3,4-dihydro-2H-1-benzopyran

This protocol is a generalized procedure based on standard practices for the catalytic hydrogenation of nitroaromatic compounds.[4][7]

Materials:

-

6-Nitro-3,4-dihydro-2H-1-benzopyran

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Reactor Setup: In a suitable pressure vessel, dissolve 6-nitro-3,4-dihydro-2H-1-benzopyran in a minimal amount of ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight relative to the nitro compound).

-

Inerting the System: Seal the reactor and purge the system with an inert gas (nitrogen or argon) several times to remove any oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-5 atm). The reaction is usually carried out at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas or by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. While experimental spectra for this compound were not found in the search results, the expected spectral features are described below based on the known properties of aromatic amines and the benzopyran scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and amine protons. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm). The protons on the dihydropyran ring will appear as multiplets in the upfield region, with the protons adjacent to the oxygen atom being the most deshielded. The amine protons will appear as a broad singlet, and their chemical shift will be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the downfield region (typically 110-150 ppm). The carbons of the dihydropyran ring will appear in the upfield region, with the carbon attached to the oxygen being the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[8]

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks below 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N stretching: A band in the region of 1250-1350 cm⁻¹.[8]

-

C-O stretching (ether): A strong band in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (149.19 g/mol ). Fragmentation patterns would likely involve the loss of the amine group and cleavage of the dihydropyran ring.

Applications in Drug Discovery and Development

The 3,4-dihydro-2H-1-benzopyran scaffold is a key structural motif in a multitude of biologically active molecules.[9] Its rigid structure allows for the precise positioning of pharmacophoric groups, leading to high-affinity interactions with biological targets. Derivatives of 3,4-dihydro-2H-1-benzopyran have shown a wide range of pharmacological activities, including acting as leukotriene antagonists and ligands for serotonin and dopamine receptors.[10][11]

Case Study: Vilazodone and the Serotonergic System

While not a direct derivative, the antidepressant drug Vilazodone contains a piperazinyl-benzofuran moiety, which shares structural similarities with the aminobenzopyran scaffold and highlights the importance of such structures in targeting the serotonergic system.[12] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT₁ₐ receptor.[11][13][14] This dual mechanism of action is believed to contribute to its antidepressant effects.[4][13]

The this compound scaffold can be envisioned as a key building block for the synthesis of novel ligands targeting the serotonergic system, similar to the pharmacophore present in Vilazodone.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found, general precautions for handling aromatic amines should be followed. Aromatic amines can be toxic and may be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For related compounds, hazards such as skin and eye irritation have been noted.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis via the catalytic hydrogenation of the corresponding nitro compound is a well-established and efficient process. The rigid benzopyran scaffold provides an excellent platform for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide serves as a foundational resource for scientists and researchers working with this important class of compounds.

References

-

Mechanism of Action of the Bimodal Antidepressant Vilazodone: Evidence for serotonin1A-receptor-mediated Auto-Augmentation of Extracellular Serotonin Output. PubMed. [Link]

-

Vilazodone Pharmacology. Real Life Pharmacology. [Link]

-

Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. PMC. [Link]

-

Vilazodone. Wikipedia. [Link]

-

3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. PubMed. [Link]

-

Catalytic Hydrogenation Reaction. AZoM. [Link]

-

Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. NIH. [Link]

-

FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. [Link]

-

This compound. PubChemLite. [Link]

-

(4S)-3,4-Dihydro-2H-1-benzopyran-4-amine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

23.1: Properties of amines. Chemistry LibreTexts. [Link]

-

Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. PubMed. [Link]

-

Theoretical and experimental researches of catalytic reduction of aromatic nitro compounds by molecular hydrogen in liquid phase [News of the National Academy of Sciences of the Republic of Kazakhstan, Series of geology and technology sciences]. ResearchGate. [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds.

-

2H-1-Benzopyran, 3,4-dihydro-. NIST WebBook. [Link]

-

3,4-Dihydro-2H-1-benzopyran-6-ol. PubChem. [Link]

-

Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). Cheméo. [Link]

Sources

- 1. zmg.us [zmg.us]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydro-2H-1-benzopyran-6-ol | C9H10O2 | CID 15122338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 10. m.youtube.com [m.youtube.com]

- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reallifepharmacology.com [reallifepharmacology.com]

structure elucidation of 3,4-dihydro-2H-1-benzopyran-6-amine

An In-depth Technical Guide to the Structure Elucidation of 3,4-dihydro-2H-1-benzopyran-6-amine

Introduction

This compound, also known as 6-aminochromane, belongs to the chromane family of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules, including antioxidants and neurological agents. The precise confirmation of its molecular structure is a critical first step in any research and development context, ensuring that subsequent biological and chemical studies are based on a validated chemical entity.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a validated, multi-technique workflow for the unambiguous . As a senior application scientist, the narrative is grounded in the causality behind experimental choices, ensuring that each analytical step logically builds upon the last to create a self-validating system of proof.

The Molecular Blueprint: Foundational Properties

Before delving into spectroscopic analysis, it is essential to establish the foundational properties of the target compound. These values provide the theoretical framework against which all experimental data will be compared.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁NO | [1][2][3] |

| Molecular Weight | 149.19 g/mol | [2][3] |

| CAS Number | 50386-54-4 | [2][3] |

| Synonym | chromane-6-ylamine | [3] |

The first step in any elucidation is visualizing the proposed structure and establishing a consistent numbering system for atomic reference in spectroscopic assignments.

Caption: IUPAC numbering of the this compound core structure.

Mass Spectrometry: Confirming Composition and Connectivity

Mass spectrometry (MS) is the first line of experimental inquiry. Its primary role is twofold: to confirm the elemental composition via high-resolution mass measurement and to probe the molecule's connectivity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before analyzing the structure, we must be certain of the atomic constituents. HRMS provides a highly accurate mass measurement of the molecular ion, typically to within 5 ppm. This precision allows for the confident determination of the elemental formula, distinguishing it from other potential isobaric compounds. Electrospray ionization (ESI) in positive ion mode is the method of choice, as it is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Predicted Data:

| Ion Species | Theoretical Exact Mass (m/z) |

| [M]⁺ (C₉H₁₁NO) | 149.0841 |

| [M+H]⁺ (C₉H₁₂NO)⁺ | 150.0919 |

| [M+Na]⁺ (C₉H₁₁NNaO)⁺ | 172.0738 |

Data derived from PubChem predictions and standard atomic weights.[1]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Causality: Once the elemental formula is confirmed, MS/MS is employed to break the molecule apart in a controlled manner. By isolating the parent ion (e.g., m/z 150.09) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that is a unique fingerprint of the molecule's structure. The fragmentation pathways are governed by the weakest bonds and the most stable resulting fragments, providing robust evidence for the core chromane structure and the position of the amine substituent.

Proposed Key Fragmentation Pathways: The fragmentation of the parent chroman structure is well-documented.[4][5] The most characteristic fragmentation is a Retro-Diels-Alder (RDA) reaction on the dihydropyran ring.

-

RDA Fragmentation: The protonated molecular ion undergoes a characteristic RDA cleavage of the heterocyclic ring, leading to the loss of ethene (C₂H₄, 28 Da). This is the hallmark fragmentation for a chromane core and results in a major fragment ion.

-

Benzylic Cleavage: Cleavage of the C4-C4a bond can also occur, which is a common pathway for benzylic ethers.

Caption: Proposed primary fragmentation pathways for [M+H]⁺ of the target compound.

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in ESI positive mode.

-

Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Chromatography:

-

Column: C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min.

-

Flow Rate: 0.4 mL/min.

-

-

MS Acquisition:

-

Full Scan (MS1): Mass range 100-500 m/z, resolution > 60,000.

-

Data-Dependent MS2: Isolate the most intense ion from the MS1 scan (predicted to be 150.09) and subject it to CID with normalized collision energy of 20-40 eV.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

While MS provides the formula and fragments, NMR spectroscopy provides the definitive atom-to-atom connectivity map. It allows us to "see" the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy

Causality: The chemical shift, integration, and splitting pattern (multiplicity) of each proton signal provide a wealth of information. Protons on the aromatic ring will have distinct shifts from those on the aliphatic ring. Their splitting patterns reveal the number of adjacent protons, allowing for unambiguous placement.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

| Protons (Position) | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| H-5 | ~6.65 | d (J ≈ 8.4 Hz) | 1H | Aromatic proton ortho to the electron-donating ether oxygen. |

| H-7 | ~6.60 | dd (J ≈ 8.4, 2.4 Hz) | 1H | Aromatic proton ortho to the amine and meta to the ether. |

| H-8 | ~6.50 | d (J ≈ 2.4 Hz) | 1H | Aromatic proton ortho to the amine and meta to the ether. |

| -NH₂ (6-NH₂) | ~3.50 | br s | 2H | Amine protons, broad due to exchange. Shift is solvent-dependent. |

| H-2 | ~4.15 | t (J ≈ 5.2 Hz) | 2H | Aliphatic protons adjacent to the ether oxygen (deshielded). |

| H-4 | ~2.75 | t (J ≈ 6.4 Hz) | 2H | Benzylic protons, deshielded by the aromatic ring. |

| H-3 | ~1.95 | m | 2H | Aliphatic protons coupled to both H-2 and H-4. |

¹³C NMR Spectroscopy

Causality: ¹³C NMR complements the proton data by defining the carbon skeleton. The chemical shift of each carbon indicates its hybridization (sp² vs. sp³) and its proximity to electronegative atoms like oxygen and nitrogen.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

| Carbon (Position) | Predicted Shift (ppm) | Rationale |

| C-6 | ~140 | Aromatic C attached to the electron-donating amine group. |

| C-8a | ~148 | Aromatic C attached to the ether oxygen. |

| C-4a | ~122 | Aromatic C at the ring junction. |

| C-5 | ~117 | Aromatic CH. |

| C-7 | ~115 | Aromatic CH. |

| C-8 | ~114 | Aromatic CH. |

| C-2 | ~66 | Aliphatic CH₂ attached to oxygen. |

| C-4 | ~29 | Benzylic CH₂. |

| C-3 | ~22 | Aliphatic CH₂. |

2D NMR for Unambiguous Assignment

Causality: While 1D spectra provide the pieces, 2D NMR (COSY, HSQC, HMBC) solves the puzzle by showing correlations between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). We would expect to see correlations tracing the path H-2 -> H-3 -> H-4.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for confirming the overall structure, for example, by showing a correlation from the H-4 protons to the aromatic carbons C-5 and C-4a.

Caption: Workflow demonstrating the integration of 1D and 2D NMR for structure validation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire standard 2D gCOSY, gHSQC, and gHMBC spectra. Processing and analysis of these spectra will confirm all correlations predicted above.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. This provides direct evidence for the presence of the amine (N-H), the ether (C-O), and the aromatic and aliphatic C-H bonds.

Predicted Key IR Absorptions:

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3300 - 3400 (two bands) | Medium | Characteristic doublet for a primary amine (R-NH₂).[6][7] |

| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong | Confirms the primary amine functional group.[6] |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak | Indicates the presence of protons on an aromatic ring. |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong | Indicates the sp³ hybridized C-H bonds of the dihydropyran ring. |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium | Multiple bands are expected, characteristic of the benzene ring. |

| Aryl Ether | C-O-C Asymmetric Stretch | 1230 - 1270 | Strong | Strong, characteristic absorption for the aryl-alkyl ether linkage. |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for a rapid analysis, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or empty ATR crystal first, which is then automatically subtracted from the sample spectrum.

Integrated Structure Elucidation Workflow

Caption: A holistic workflow for the definitive structure elucidation of the target compound.

Conclusion

The is a systematic process that relies on the convergence of evidence from multiple orthogonal analytical techniques. High-resolution mass spectrometry validates the elemental composition, while its fragmentation pattern provides initial evidence of the core structure. Infrared spectroscopy offers rapid confirmation of key functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the definitive and unambiguous map of atomic connectivity. By following this self-validating workflow, researchers can proceed with confidence, knowing their material is structurally sound and ready for further investigation in chemical and biological systems.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

NIST. 2H-1-Benzopyran, 3,4-dihydro- . NIST Chemistry WebBook. [Link]

-

SpectraBase. (4S)-3,4-Dihydro-2H-1-benzopyran-4-amine - Optional[Vapor Phase IR] - Spectrum . Wiley. [Link]

-

PubChem. 3,4-Dihydro-2H-1-benzopyran-6-ol . National Center for Biotechnology Information. [Link]

-

NIST. 2H-1-Benzopyran, 3,4-dihydro- . NIST Chemistry WebBook. [Link]

-

ACS Publications. Expeditious Synthesis of Benzopyrans via Lewis Acid-Catalyzed C−H Functionalization . Organic Letters. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) . WikiEducator. [Link]

-

Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans . Organic Chemistry Portal. [Link]

-

Illinois State University. Infrared Spectroscopy . Department of Chemistry. [Link]

Sources

- 1. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 2H-1-Benzopyran, 3,4-dihydro- [webbook.nist.gov]

- 5. 2H-1-Benzopyran, 3,4-dihydro- [webbook.nist.gov]

- 6. wikieducator.org [wikieducator.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Comprehensive Technical Guide to the Synthesis of Novel 3,4-Dihydro-2H-1-benzopyran-6-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. The introduction of an amino group at the 6-position opens up a gateway for extensive chemical modifications, enabling the exploration of vast chemical space and the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis of 3,4-dihydro-2H-1-benzopyran-6-amine and its subsequent derivatization. We will delve into the strategic considerations behind the synthetic routes, provide detailed, field-proven protocols for key transformations, and present characterization data for representative derivatives. This guide is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug discovery.

Introduction: The Significance of the this compound Scaffold

The chroman ring system is a core structural component of many pharmacologically important molecules, exhibiting a broad spectrum of biological activities including antioxidant, anti-cancer, and neuroprotective properties. The 6-amino-substituted chroman, in particular, serves as a versatile intermediate for the synthesis of a diverse library of compounds. The primary amino group at the 6-position provides a reactive handle for a variety of chemical transformations, including alkylation, acylation, sulfonylation, and cross-coupling reactions. This allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall shape, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

This guide will focus on a robust and adaptable synthetic strategy to access novel this compound derivatives, starting from readily available starting materials. We will explore the key synthetic steps, from the construction of the chroman core to the introduction and derivatization of the 6-amino group.

Strategic Approach to the Synthesis of the this compound Core

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting with the formation of the chroman ring, followed by the introduction of the amino functionality at the 6-position. A well-established approach for the latter is the nitration of the aromatic ring, followed by the reduction of the nitro group to the desired amine.

An In-Depth Technical Guide to the Biological Activity of Benzopyran Derivatives

Executive Summary

The benzopyran scaffold, a heterocyclic organic compound formed by the fusion of a benzene ring and a pyran ring, is a cornerstone in medicinal chemistry.[1] Present in a vast number of natural products like flavonoids, coumarins, and tocopherols (Vitamin E), this privileged structure is also a fertile ground for synthetic chemistry, leading to the development of potent therapeutic agents.[2] This guide provides an in-depth exploration of the diverse biological activities exhibited by benzopyran derivatives, focusing on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present methodologies for their evaluation, and provide field-proven insights into the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile and pharmacologically significant class of compounds.

The Benzopyran Scaffold: A Foundation for Pharmacological Diversity

The benzopyran ring system is a bicyclic heterocycle consisting of a fused benzene and pyran ring.[1] The two main isomers are 2H-1-benzopyran (chromene) and 4H-1-benzopyran, which serve as the core for numerous subclasses, including coumarins (1,2-benzopyrones), chromones (1,4-benzopyrones), flavonoids, and isoflavonoids.[3][4][5][6][7][8] This structural diversity, arising from different oxidation states and substitution patterns on the core rings, gives rise to a remarkable spectrum of biological activities.[2][9] These compounds interact with a wide array of cellular targets, making them valuable leads in modern drug discovery.[1][9]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzopyran derivatives have emerged as a significant class of anticancer agents, with mechanisms targeting various hallmarks of cancer.[1][2] Their activities include inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key signaling pathways that drive tumor growth.[2]

2.1. Mechanisms of Action

The anticancer effects of benzopyrans are pleiotropic, reflecting the diversity of the pharmacophore.[10] Key mechanisms include:

-

Induction of Apoptosis: Many benzopyran derivatives, particularly flavonoids and coumarins, trigger the intrinsic and extrinsic apoptotic pathways. They can modulate the expression of the Bcl-2 family of proteins, decreasing anti-apoptotic members (like Bcl-2 and Bcl-xL) while increasing pro-apoptotic members (like Bax and Bak).[11] This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the effector caspase-3.[11]

-

Cell Cycle Arrest: Compounds like flavopiridol, a synthetic flavone, are potent inhibitors of cyclin-dependent kinases (CDKs).[2] By inhibiting CDKs, these molecules prevent the phosphorylation of key substrates required for cell cycle progression, leading to arrest at the G1/S or G2/M checkpoints.

-

Inhibition of Signaling Pathways: Benzopyrans are known to interfere with critical cancer-related signaling cascades.[2] They can inhibit pathways such as PI3K/Akt/mTOR and MAPK, which are frequently hyperactivated in cancer and control cell survival, proliferation, and angiogenesis.[2]

-

Tubulin Polymerization Inhibition: Certain third-generation benzopyrans, such as TRX-E-002-1, have been identified as potent inhibitors of tubulin polymerization.[10] By disrupting microtubule dynamics, these agents cause a delay in mitosis, which can ultimately lead to mitotic catastrophe or apoptosis in cancer cells.[10]

Figure 1: Key anticancer mechanisms of benzopyran derivatives.

2.2. Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a robust and widely used method for determining cytotoxicity in cancer cell lines, based on the measurement of cellular protein content.[12]

Causality: This protocol is chosen over others like MTT because it is less sensitive to interference from compounds that affect cellular metabolic state without being cytotoxic. SRB binds stoichiometrically to proteins under mildly acidic conditions, providing a stable and reliable measure of cell mass.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 5,000-10,000 cells/well.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzopyran derivative in the appropriate cell culture medium. Replace the medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each compound.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzopyran derivatives have shown significant potential, exhibiting both antibacterial and antifungal activities.[4][13]

3.1. Mechanisms of Action

The antimicrobial action of benzopyrans often involves the disruption of essential cellular processes in bacteria and fungi.

-

Enzyme Inhibition: Some derivatives are known to inhibit key bacterial enzymes. For example, they can target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria.

-

Cell Membrane Disruption: Lipophilic benzopyran scaffolds can intercalate into the lipid bilayer of microbial cell membranes, altering membrane fluidity and permeability. This can lead to the leakage of essential ions and metabolites, ultimately causing cell death.

-

Biofilm Inhibition: Bacterial biofilms are a major challenge in treating chronic infections. Certain benzopyran compounds have been shown to inhibit biofilm formation by interfering with quorum sensing signaling pathways or by preventing the initial attachment of bacteria to surfaces.

3.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that visibly inhibits microbial growth.

Causality: This method is highly quantitative and allows for the simultaneous testing of multiple compounds against different microbial strains in a standardized format, ensuring reproducibility. The inclusion of positive and negative controls validates the assay's performance.

Methodology:

-

Inoculum Preparation: Culture the microbial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzopyran derivatives in MHB.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls:

-

Positive Control: Wells with inoculum and a known antibiotic (e.g., Ciprofloxacin).

-

Negative Control (Sterility): Wells with uninoculated MHB.

-

Growth Control: Wells with inoculum and MHB only (with vehicle, e.g., DMSO).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Antioxidant and Anti-inflammatory Activities

Many chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders, are linked to oxidative stress and chronic inflammation. Benzopyran derivatives, particularly flavonoids and coumarins, are well-known for their potent antioxidant and anti-inflammatory properties.[3][11][14]

4.1. Mechanisms of Action

-

Antioxidant Activity: Benzopyrans act as antioxidants through two primary mechanisms:

-

Radical Scavenging: Phenolic hydroxyl groups on the benzopyran ring can donate a hydrogen atom to neutralize free radicals like reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging chain reactions.[11]

-

Upregulation of Endogenous Antioxidants: Some derivatives can activate the Nrf2-ARE pathway, a key regulator of the cellular antioxidant response, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases.

-

-

Anti-inflammatory Activity: The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.[15]

-

COX/LOX Inhibition: Many benzopyrans can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.[14]

-

NF-κB Inhibition: They can suppress the activation of the NF-κB signaling pathway, a master regulator of inflammation that controls the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[2][11]

-

Neutrophil Apoptosis: Some compounds, like the furanocoumarin isopimpinellin, can accelerate the resolution of inflammation by inducing the apoptosis of neutrophils at the site of injury.[16]

-

Figure 2: Experimental workflow for the DPPH antioxidant assay.

4.2. Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method to screen for the radical scavenging activity of compounds.

Causality: The DPPH radical is a stable free radical that has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is proportional to the number of electrons captured. This direct relationship allows for a straightforward spectrophotometric quantification of antioxidant capacity.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid or esculetin) in methanol.[14]

-

Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A blank well should contain methanol only. A control well should contain DPPH solution and methanol (without the test compound).

-

Calculation: The percentage of radical scavenging activity is calculated using the formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: Plot the percentage of scavenging against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Table 1: Comparative Antioxidant Activity of Select Coumarins

| Compound | IC₅₀ (µM) for Mitochondrial ROS Generation | Reference |

| Esculetin | 0.57 | [14] |

| Umbelliferone | > 100 | [14] |

| 1,2-Benzopyrone | > 100 | [14] |

This data highlights the significant impact of substitution patterns on biological activity, with the dihydroxy substitution of esculetin conferring vastly superior ROS scavenging ability compared to the other coumarins.[14]

Neuroprotective Activity

Benzopyran derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as ischemic stroke.[17][18] Their neuroprotective effects are often multifactorial, stemming from their antioxidant, anti-inflammatory, and specific neuromodulatory activities.[19]

5.1. Mechanisms of Action

-

Anti-Excitotoxicity: Overstimulation of N-methyl-D-aspartate (NMDA) receptors leads to excessive calcium influx and neuronal death, a process known as excitotoxicity. Some benzofuran and benzopyran derivatives have been shown to protect primary cortical neurons from NMDA-induced excitotoxicity.[19]

-

Antioxidant Effects in the CNS: Oxidative stress is a major contributor to neuronal damage. The ability of benzopyrans to scavenge free radicals is a key neuroprotective mechanism.[19]

-

Cholinesterase Inhibition: In Alzheimer's disease, inhibiting acetylcholinesterase (AChE) increases the levels of the neurotransmitter acetylcholine. Many flavonoid derivatives have been designed and shown to be potent AChE inhibitors.[18]

-

Modulation of GABAergic System: Some benzopyran-2-one derivatives have demonstrated anxiolytic and anticonvulsant effects by elevating serum levels of GABA, the primary inhibitory neurotransmitter in the brain.[20]

5.2. Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model for Ischemia

The OGD model is an in vitro assay that simulates the ischemic conditions of a stroke by depriving cultured neurons of oxygen and glucose.

Causality: This model effectively mimics the primary insults of an ischemic event (energy depletion and hypoxia), leading to neuronal injury and death. It provides a reliable platform to test the ability of a compound to protect neurons from ischemic damage. The rescue of cell survival and morphology serves as a direct measure of neuroprotection.

Methodology:

-

Cell Culture: Culture primary neurons (e.g., rat cortical neurons) until they are mature.

-

OGD Induction: Replace the normal culture medium with a glucose-free medium. Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a set period (e.g., 2-4 hours) at 37°C.

-

Compound Treatment: The test compound (e.g., BN-07) can be added before, during, or after the OGD period to test for prophylactic or therapeutic effects.[17]

-

Reperfusion: After the OGD period, replace the glucose-free medium with the original, complete culture medium and return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

-

Viability Assessment: Assess cell viability using a method like the MTT assay or by staining with fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells).

-

Analysis: Quantify the percentage of surviving neurons relative to a normoxic control group. A successful neuroprotective agent will significantly increase cell survival in the OGD-treated group.[17]

Conclusion and Future Directions

The benzopyran scaffold is a remarkably versatile platform for the development of new therapeutic agents. The diverse biological activities, ranging from anticancer to neuroprotective, are a testament to the chemical diversity that can be achieved through substitution on this core structure.[9] Future research will likely focus on several key areas:

-

Target Specificity: Moving from broad-spectrum activity to highly selective agents that target specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Hybrid Molecules: Synthesizing hybrid molecules that combine the benzopyran scaffold with other known pharmacophores to create multi-target drugs, which could be particularly effective for complex diseases like cancer and neurodegeneration.

-

Drug Delivery: Developing novel formulations and drug delivery systems to improve the bioavailability and CNS penetration of promising benzopyran derivatives.

By continuing to explore the rich chemistry and pharmacology of this compound class, the scientific community can unlock new and effective treatments for a wide range of human diseases.

References

-

MAURYA S, SINGH K, HASAN SM, et al. BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. IJBPAS. 2024;13(2):797-813. [Link]

-

Mamedov IG, Isrefilova VR, Mamedova YV, Mamedov EI. Biological activity of benzopyran derivatives against some microorganisms. Indian Journal of Chemistry. 2023;62:1108-1111. [Link]

-

Various Authors. Benzopyran – Knowledge and References. Taylor & Francis. [Link]

-

Xi C, Wang J, Sun T, et al. Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Marine Science. 2024;11. [Link]

-

Xi C, Wang J, Sun T, et al. Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Marine Science. 2024;11. [Link]

-

Kumar P, Singh K, Rahman MA, et al. A review of benzopyran derivatives in pharmacotherapy of breast cancer. Asian Journal of Pharmaceutical and Clinical Research. 2018;11(7):60. [Link]

-

Mhaske P, Helavi V. Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. 2016. [Link]

-

Singh K, Hasan SM, Kumar A, et al. NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. 2023. [Link]

-

Al-Nadaf AH, O'Brien-Brown J, Bjelosevic S, et al. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Oncotarget. 2018;9(22):15859-15871. [Link]

-

de Oliveira S, Page C, Walpole C, et al. Identification of benzopyrone as a common structural feature in compounds with anti-inflammatory activity in a zebrafish phenotypic screen. Disease Models & Mechanisms. 2019;12(12). [Link]

-

Chong Y, Lee S, Kim Y, et al. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of Life Science. 2015;25(5):569-577. [Link]

-

Wikipedia contributors. 4H-1-Benzopyran. Wikipedia. [Link]

-

Jomova K, Hudecova L, Lauro P, et al. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Molecules. 2022;27(22):7985. [Link]

-

Patel D, Patel K. Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Der Pharma Chemica. 2022. [Link]

-

Du F, Zhou Q, Fu X, et al. Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances. 2019;9(5):2498-2508. [Link]

-

Singh K, Hasan SM, Kumar A, et al. NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ResearchGate. 2021. [Link]

-

de Cássia da Silveira e Sá R, Andrade L, de Sousa D. Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses. Inflammopharmacology. 2023;31(4):1949-1960. [Link]

-

Kumar S, Kalidhar U, Sharma S. Neuropharmacological Profile of Novel Benzopyran-2-One Derivatives in Experimental Mice. Journal of Pharmacological Research and Developments. 2021;3(1). [Link]

-

Various Authors. The core structures of benzopyran. ResearchGate. [Link]

-

CAS. 4H-1-Benzopyran. CAS Common Chemistry. [Link]

-

Sharma S, Sharma P, Sharma P, et al. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. 2024;42(1):213-238. [Link]

-

National Center for Biotechnology Information. Benzopyran. PubChem Compound Database. [Link]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 4H-1-Benzopyran - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Benzopyran | C9H8O | CID 9211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of benzopyrone as a common structural feature in compounds with anti-inflammatory activity in a zebrafish phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]